7-chloro-3-(3-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chloro and fluorophenyl substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable alkyne.
Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline derivative through a condensation reaction.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Oxolan-2-yl Methyl Group: The oxolan-2-yl methyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinazoline oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline
- 5-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-chloro-3-(3-fluorophenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluorophenyl groups, along with the oxolan-2-yl methyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C20H17ClFN5O |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C20H17ClFN5O/c21-13-6-7-17-16(10-13)19(23-11-15-5-2-8-28-15)24-20-18(25-26-27(17)20)12-3-1-4-14(22)9-12/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,23,24) |
InChI Key |
KAGGJNHCEYLPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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